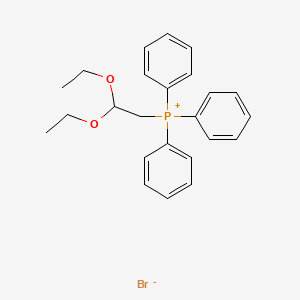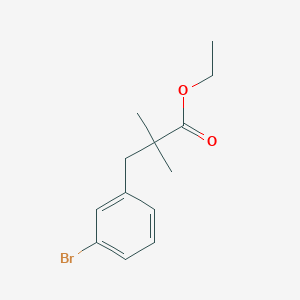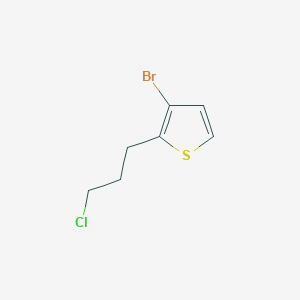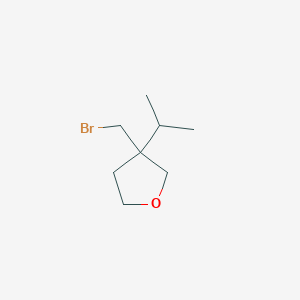
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,2-Diethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2,2-diethoxyethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of (2,2-Diethoxyethyl)triphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diethoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of (2,2-Diethoxyethyl)triphenylphosphonium bromide depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce triphenylphosphine oxide and 2,2-diethoxyethanol .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Diethoxyethyl)triphenylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .
Biology and Medicine
While its applications in biology and medicine are less common, (2,2-Diethoxyethyl)triphenylphosphonium bromide can be used in the synthesis of biologically active molecules. It may also serve as a precursor for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2,2-Diethoxyethyl)triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate. This intermediate can undergo various chemical transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine hydrobromide: Similar in structure but lacks the 2,2-diethoxyethyl group.
(Bromomethyl)triphenylphosphonium bromide: Contains a bromomethyl group instead of the 2,2-diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)triphenylphosphonium bromide is unique due to its 2,2-diethoxyethyl group, which imparts distinct reactivity and stability compared to other triphenylphosphonium salts. This makes it particularly valuable in specific synthetic applications where other phosphonium salts may not be as effective .
Propriétés
Numéro CAS |
51605-46-0 |
|---|---|
Formule moléculaire |
C24H28BrO2P |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)



![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)







![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
